N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide
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Description
N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C19H19ClN2O5 and its molecular weight is 390.82. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Detection of DNA
The incorporation of methoxyphenol and dihydrobenzofuran groups, as seen in compounds related to the one , has been explored for electrochemical DNA detection. For instance, 4-Hydroxy-3-methoxyphenyl (MOP) and 2,3-dihydrobenzofuran-5-yl (DHB) groups have been tested as new oxidizable labels for this purpose. These labels were integrated into DNA via enzymatic incorporation, showing that MOP, in particular, offers beneficial properties for the independent detection of modified DNA due to its analytically useful signals of oxidation on a carbon electrode (Šimonová et al., 2014).
Synthesis of Di- and Mono-Oxalamides
A novel synthetic approach leveraging a compound structurally analogous to the one of interest facilitated the production of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing a one-pot synthesis route. This methodology underscores the compound's utility in synthesizing oxalamide derivatives, which are valuable in various chemical transformations and potentially in developing pharmacologically active agents (Mamedov et al., 2016).
Molecular Structure and Hydrogen Bonding
Research on compounds with similar structural motifs, such as oxalamide derivatives, has revealed intricate details about their molecular structures and hydrogen bonding patterns. For example, an N,N'-bis(substituted)oxamide compound exhibited significant hydrogen bonding, leading to a three-dimensional supramolecular structure. This finding is crucial for understanding the molecular interactions and designing molecules with desired physicochemical properties (Wang et al., 2016).
Antimicrobial Activities
Compounds featuring chloro-methoxyphenyl and oxadiazole moieties have been synthesized and evaluated for their antimicrobial activities. Such studies provide insights into the potential application of these compounds in developing new antibacterial agents. For example, a series of novel oxadiazoles demonstrated varying degrees of antibacterial activity, highlighting the importance of structural modifications for enhancing biological activities (Rai et al., 2009).
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c1-26-17-5-3-13(20)9-14(17)22-19(25)18(24)21-10-15(23)11-2-4-16-12(8-11)6-7-27-16/h2-5,8-9,15,23H,6-7,10H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMXZZSPASAAQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.